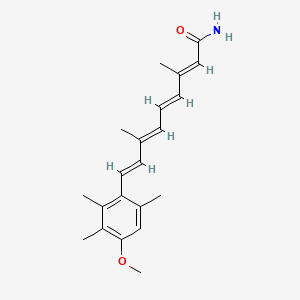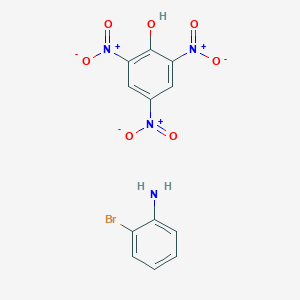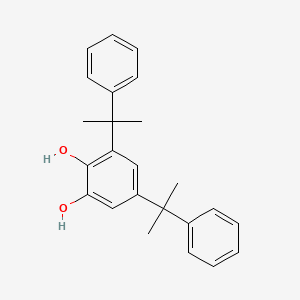
3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol: is an organic compound characterized by its unique structure, which includes two phenylpropan-2-yl groups attached to a benzene ring with two hydroxyl groups at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids or bases to facilitate the formation of the intermediate and subsequent substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound’s potential biological activity is being explored, particularly its antioxidant properties due to the presence of hydroxyl groups. It may also serve as a model compound for studying enzyme interactions .
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins, where its structural properties contribute to the material’s overall performance .
Mécanisme D'action
The mechanism of action of 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate electrons and neutralize free radicals, thereby exerting antioxidant effects .
Comparaison Avec Des Composés Similaires
5-(2-phenylpropan-2-yl)benzene-1,3-diol: Similar structure but with hydroxyl groups at different positions.
2-Phenyl-2-propanol: A simpler structure with one phenylpropan-2-yl group.
Uniqueness: 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol is unique due to the presence of two phenylpropan-2-yl groups and two hydroxyl groups on the benzene ring. This combination imparts distinct chemical and
Propriétés
Numéro CAS |
47507-01-7 |
|---|---|
Formule moléculaire |
C24H26O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
3,5-bis(2-phenylpropan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C24H26O2/c1-23(2,17-11-7-5-8-12-17)19-15-20(22(26)21(25)16-19)24(3,4)18-13-9-6-10-14-18/h5-16,25-26H,1-4H3 |
Clé InChI |
FTMPCMPTOYOPAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)O)O)C(C)(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


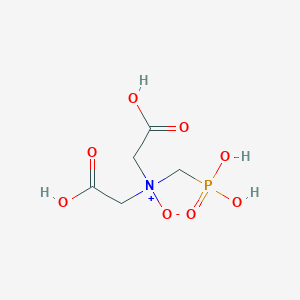
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
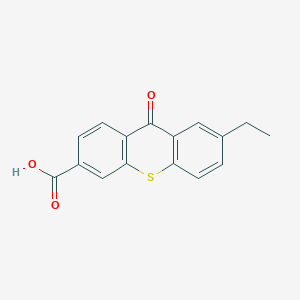
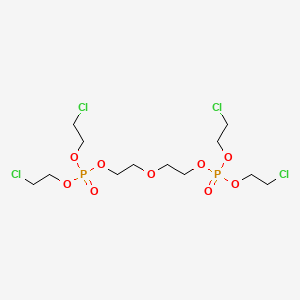
![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)
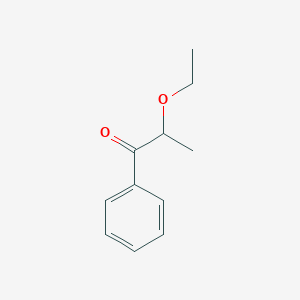
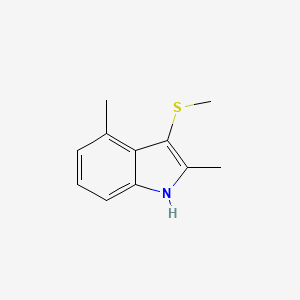

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)

